Cas no 689228-04-4 (3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one)
![3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one structure](https://www.kuujia.com/scimg/cas/689228-04-4x500.png)
3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 3-benzyl-2-[(4-nitrobenzyl)thio]-6-piperidin-1-ylquinazolin-4(3H)-one
- 3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
- 3-benzyl-2-[(4-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one
- 3-benzyl-2-((4-nitrobenzyl)thio)-6-(piperidin-1-yl)quinazolin-4(3H)-one
-
- Inchi: 1S/C27H26N4O3S/c32-26-24-17-23(29-15-5-2-6-16-29)13-14-25(24)28-27(30(26)18-20-7-3-1-4-8-20)35-19-21-9-11-22(12-10-21)31(33)34/h1,3-4,7-14,17H,2,5-6,15-16,18-19H2
- InChI Key: RVIZGOBFQHKDOY-UHFFFAOYSA-N
- SMILES: S(CC1C=CC(=CC=1)[N+](=O)[O-])C1=NC2C=CC(=CC=2C(N1CC1C=CC=CC=1)=O)N1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 6
- Complexity: 767
- XLogP3: 5.6
- Topological Polar Surface Area: 107
3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3168-1928-5μmol |
3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one |
689228-04-4 | 90%+ | 5μl |
$63.0 | 2023-04-24 | |
Life Chemicals | F3168-1928-15mg |
3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one |
689228-04-4 | 90%+ | 15mg |
$89.0 | 2023-04-24 | |
Life Chemicals | F3168-1928-10μmol |
3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one |
689228-04-4 | 90%+ | 10μl |
$69.0 | 2023-04-24 | |
Life Chemicals | F3168-1928-2mg |
3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one |
689228-04-4 | 90%+ | 2mg |
$59.0 | 2023-04-24 | |
Life Chemicals | F3168-1928-30mg |
3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one |
689228-04-4 | 90%+ | 30mg |
$119.0 | 2023-04-24 | |
Life Chemicals | F3168-1928-2μmol |
3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one |
689228-04-4 | 90%+ | 2μl |
$57.0 | 2023-04-24 | |
Life Chemicals | F3168-1928-20μmol |
3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one |
689228-04-4 | 90%+ | 20μl |
$79.0 | 2023-04-24 | |
Life Chemicals | F3168-1928-50mg |
3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one |
689228-04-4 | 90%+ | 50mg |
$160.0 | 2023-04-24 | |
Life Chemicals | F3168-1928-4mg |
3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one |
689228-04-4 | 90%+ | 4mg |
$66.0 | 2023-04-24 | |
A2B Chem LLC | BA75003-50mg |
3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one |
689228-04-4 | 50mg |
$504.00 | 2024-04-19 |
3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one Related Literature
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
Additional information on 3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
Research Brief on 3-Benzyl-2-{[(4-Nitrophenyl)Methyl]Sulfanyl}-6-(Piperidin-1-Yl)-3,4-Dihydroquinazolin-4-One (CAS: 689228-04-4)
Recent studies on the compound 3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one (CAS: 689228-04-4) have highlighted its potential as a promising scaffold in medicinal chemistry. This quinazolinone derivative has garnered attention due to its unique structural features, which enable interactions with various biological targets. The compound's chemical structure, characterized by a benzyl group, a nitrophenylmethylsulfanyl moiety, and a piperidinyl substituent, suggests versatility in drug design, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound as a potential inhibitor of protein kinases involved in cancer signaling pathways. The researchers employed molecular docking and in vitro assays to demonstrate its binding affinity for specific kinase domains, with IC50 values in the low micromolar range. Notably, the compound exhibited selective inhibition against certain cancer cell lines, suggesting its potential as a lead compound for further optimization.
Further investigations into the antimicrobial properties of 689228-04-4 were reported in a 2024 Bioorganic & Medicinal Chemistry Letters article. The study revealed moderate to strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the nitrophenylmethylsulfanyl group was hypothesized to contribute to this activity by disrupting bacterial cell wall synthesis. These findings position the compound as a candidate for developing novel antibiotics to address drug-resistant infections.
Pharmacokinetic studies of 689228-04-4 have also advanced in recent years. A 2023 preclinical assessment published in European Journal of Pharmaceutical Sciences investigated its metabolic stability and permeability. While the compound demonstrated favorable passive permeability in Caco-2 cell models, its metabolic clearance was relatively high in human liver microsomes, indicating a need for structural modifications to improve oral bioavailability. Researchers suggested that replacing the benzyl group with more metabolically stable substituents could enhance its drug-like properties.
The mechanism of action of this quinazolinone derivative appears multifaceted. Beyond its kinase inhibitory and antimicrobial effects, recent computational studies suggest potential interactions with DNA topoisomerases and histone deacetylases (HDACs). This polypharmacological profile makes 689228-04-4 particularly interesting for developing multi-target drugs, especially in complex diseases like cancer where single-target therapies often face limitations.
Several research groups have focused on developing synthetic methodologies for 689228-04-4 and its analogs. A 2024 Organic Process Research & Development paper described a scalable, three-step synthesis with improved yield (68% overall) and reduced environmental impact through solvent optimization. This advancement addresses previous challenges in producing sufficient quantities for comprehensive biological testing and could accelerate structure-activity relationship studies.
In conclusion, 3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one represents a versatile chemical scaffold with demonstrated biological activities across multiple therapeutic areas. Current research directions include structural optimization to improve pharmacokinetic properties, expansion of its target profile, and exploration of combination therapies. The compound's development exemplifies modern medicinal chemistry approaches that integrate computational design, synthetic innovation, and multi-faceted biological evaluation.
689228-04-4 (3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one) Related Products
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)




